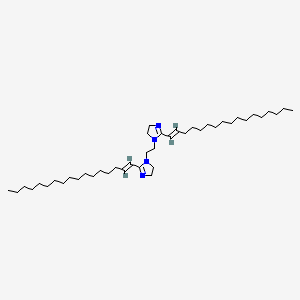

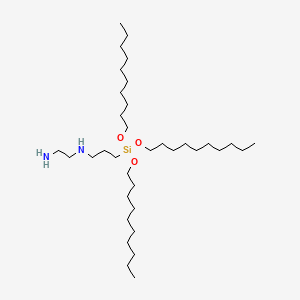

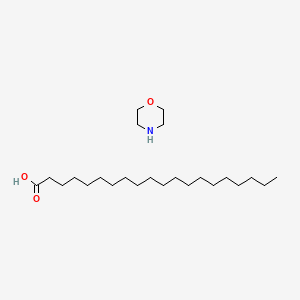

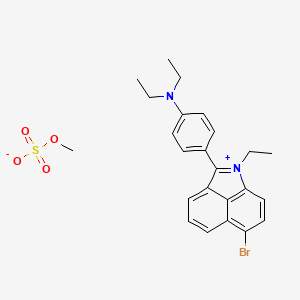

N-(3-(Tris(decyloxy)silyl)propyl)ethylenediamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

EINECS 298-398-6, also known as Eastman Cellulose Acetate CA-398-6, is a low viscosity solution grade cellulose acetate. This compound is derived from cellulose, one of the most abundant natural renewable resources. It is supplied in the form of fine, dry, free-flowing powder and is used in various industrial applications due to its unique properties .

Métodos De Preparación

The preparation of Eastman Cellulose Acetate CA-398-6 involves the acetylation of cellulose. This process typically uses acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction conditions include maintaining a controlled temperature and ensuring the complete dissolution of cellulose in the solvent. Industrial production methods involve large-scale reactors where the cellulose is mixed with acetic anhydride and the catalyst, followed by purification steps to obtain the final product .

Análisis De Reacciones Químicas

Eastman Cellulose Acetate CA-398-6 undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and acid or base, cellulose acetate can hydrolyze to form cellulose and acetic acid.

Esterification: Reacting with alcohols in the presence of an acid catalyst can form esters.

Deacetylation: Heating or treating with strong bases can remove acetyl groups, reverting it to cellulose.

Common reagents used in these reactions include acetic anhydride, sulfuric acid, and various alcohols. The major products formed from these reactions are cellulose, acetic acid, and esters .

Aplicaciones Científicas De Investigación

Eastman Cellulose Acetate CA-398-6 has a wide range of scientific research applications:

Chemistry: Used as a film-forming agent in coatings and as a binder in various formulations.

Biology: Employed in the preparation of membranes for filtration and as a support matrix for enzyme immobilization.

Medicine: Utilized in the production of drug delivery systems, such as controlled-release tablets and capsules.

Mecanismo De Acción

The mechanism by which Eastman Cellulose Acetate CA-398-6 exerts its effects is primarily through its film-forming and binding properties. The acetyl groups in the compound interact with various substrates, providing a stable and durable matrix. In drug delivery systems, it controls the release rate of active ingredients by forming a barrier that regulates diffusion .

Comparación Con Compuestos Similares

Eastman Cellulose Acetate CA-398-6 can be compared with other cellulose derivatives such as:

Cellulose Nitrate: Known for its use in explosives and lacquers, it has higher flammability compared to cellulose acetate.

Cellulose Propionate: Used in similar applications but offers different solubility and mechanical properties.

Cellulose Butyrate: Provides better moisture resistance and flexibility but is less commonly used due to higher production costs.

The uniqueness of Eastman Cellulose Acetate CA-398-6 lies in its balance of properties, including low viscosity, high film-forming ability, and compatibility with various solvents .

Propiedades

Número CAS |

93804-23-0 |

|---|---|

Fórmula molecular |

C35H76N2O3Si |

Peso molecular |

601.1 g/mol |

Nombre IUPAC |

N'-(3-tris-decoxysilylpropyl)ethane-1,2-diamine |

InChI |

InChI=1S/C35H76N2O3Si/c1-4-7-10-13-16-19-22-25-32-38-41(35-28-30-37-31-29-36,39-33-26-23-20-17-14-11-8-5-2)40-34-27-24-21-18-15-12-9-6-3/h37H,4-36H2,1-3H3 |

Clave InChI |

RFKMZHOLZUSWKY-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCCO[Si](CCCNCCN)(OCCCCCCCCCC)OCCCCCCCCCC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[S-(E)]-3,7-dimethyl-6-octenyl 2-methyl-2-butenoate](/img/structure/B12676215.png)

![1-(6-Methyl-2-pyridyl)-1h,3h-pyrido[1,2-c][1,3]oxazine](/img/structure/B12676227.png)